4-(4-Iodophenoxy)-1H-pyrazole
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Overview
Description
4-(4-Iodophenoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)-1H-pyrazole typically involves the reaction of 4-iodophenol with a pyrazole derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 4-iodophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding phenol derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenoxy-pyrazole derivatives.
Scientific Research Applications
4-(4-Iodophenoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenoxy)-1H-pyrazole involves its interaction with specific molecular targets. The compound can form halogen bonds with various biomolecules, influencing their structure and function . These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the 4-iodophenoxy group but lacks the pyrazole ring.
4-Iodophenoxyacetic acid: Contains the 4-iodophenoxy group with an acetic acid moiety.
4-Iodophenoxybenzene: Features the 4-iodophenoxy group attached to a benzene ring.
Uniqueness
4-(4-Iodophenoxy)-1H-pyrazole is unique due to the presence of both the 4-iodophenoxy group and the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-iodophenoxy)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAAGCNSJOIKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CNN=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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